(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(2-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBONFNXVFTFX-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced techniques, such as continuous flow reactors, can enhance the production rate and reduce the overall cost.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
ABAD Inhibitors
- The compound plays a crucial role in synthesizing Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors. These inhibitors are being investigated for their potential therapeutic effects against Alzheimer's disease and certain cancers. The interaction of (S)-2-(2-Bromophenyl)pyrrolidine with ABAD has been shown to non-competitively inhibit enzyme activity, which is pivotal in mitigating pathological processes associated with these diseases .
Bcl-2 Inhibitors
- Another significant application is in the development of Bcl-2 inhibitors, which are essential for treating cancers linked to dysregulated apoptosis. The synthesis of N-(phenylsulfonyl)benzamides from (S)-2-(2-Bromophenyl)pyrrolidine has been documented, demonstrating promising inhibitory effects on Bcl-2 proteins . This pathway highlights the compound's versatility in targeting critical regulatory proteins involved in cell survival and death.
Research indicates that (S)-2-(2-Bromophenyl)pyrrolidine exhibits notable interactions with cyclophilins, proteins that regulate cell division and immune responses. Binding studies have shown that this compound inhibits cyclophilin A, leading to potential applications in cancer therapy and inflammatory diseases .
Data Tables
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Medicinal Chemistry | ABAD Inhibitors | Treatment of Alzheimer's disease and cancer |
| Medicinal Chemistry | Bcl-2 Inhibitors | Targeting apoptosis-related cancers |
| Biological Activity | Cyclophilin Inhibition | Modulation of immune responses and cell division |
Case Study 1: Development of ABAD Inhibitors
A study conducted on the synthesis of ABAD inhibitors using (S)-2-(2-Bromophenyl)pyrrolidine demonstrated its efficacy in modulating enzyme activity. The synthesized compounds showed significant inhibition of ABAD, suggesting their potential as therapeutic agents for Alzheimer's disease. The structure-activity relationship analysis indicated that modifications to the brominated phenyl group enhanced binding affinity and inhibitory potency .
Case Study 2: Bcl-2 Inhibition
In another investigation, researchers synthesized various derivatives from (S)-2-(2-Bromophenyl)pyrrolidine to evaluate their effectiveness as Bcl-2 inhibitors. The results indicated that certain derivatives exhibited high selectivity and potency against Bcl-2, providing a promising avenue for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Positional Isomers of Bromophenyl Substitution
Para-Substituted Analogs
- Compound: (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS 1860947-01-8) Similarity: 0.86 Key Differences: Bromine at the para position reduces steric hindrance compared to the ortho-substituted target compound.
Meta-Substituted Analogs
Enantiomeric and Diastereomeric Variants
- Compound : (2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride (CAS 1391485-18-9)
Halogen-Substituted Derivatives
Functional Group Modifications
Compound : 2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS 1381928-34-2)
Compound : (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217651-48-3)
Antimicrobial Activity Trends
- Evidence: Pyrrolidine derivatives with thiouracil or pyrimidinone substituents (e.g., compounds 3a–d, 5a–c) exhibit Gram-positive antibacterial and antifungal activities .
Physicochemical Properties and Crystallography
- Crystal Structure : Enantiomerically pure pyrrolidine derivatives (e.g., (S)-2-(triphenylsilyl)pyrrolidine perchlorate) form distinct hydrogen-bond networks, as resolved via SHELX software .
- Impact of Stereochemistry : The S-configuration in the target compound likely dictates crystal packing and stability, differentiating it from R-enantiomers or racemic mixtures .
Biological Activity
(S)-2-(2-Bromophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating various neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. The presence of bromine enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. Its molecular formula is and it has a CAS number of 1197232-93-1.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. The compound's structural features allow it to engage in significant interactions, such as:
- Hydrogen bonding : The pyrrolidine ring can form hydrogen bonds with target receptors.
- π-π interactions : The bromophenyl group can participate in π-π stacking interactions with aromatic residues in receptor binding sites.
These interactions can modulate receptor activity, influencing neurotransmitter release and uptake, which is crucial for its potential applications in treating psychiatric disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : Studies have shown that this compound can enhance serotonin and dopamine signaling pathways, suggesting potential antidepressant or anxiolytic effects .
- Antimicrobial Properties : Preliminary investigations indicate that similar pyrrolidine derivatives exhibit antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus .
- Anticancer Potential : Some derivatives within the same chemical class have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be further understood through structure-activity relationship studies. These studies have identified key modifications that enhance activity:
| Modification Type | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and receptor binding affinity |
| Ring Substitutions | Altered pharmacokinetics and selectivity for specific receptors |
The unique combination of structural features contributes to its distinct pharmacological profile compared to other similar compounds like citalopram or fluoxetine .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neurotransmitter Interaction Studies :
- A study utilizing radiolabeled binding assays demonstrated significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant .
- Antimicrobial Activity Testing :
- Cytotoxicity Evaluations :
Q & A
Q. What experimental controls validate the absence of racemization during prolonged storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
